N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound with a unique structure that includes both sulfamoyl and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the sulfonation of a phenyl ring, followed by the introduction of the ethoxypropyl group. The final steps involve the formation of the benzamide structure through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzamide structure can also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-4-methoxy-3-nitrobenzamide
- N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-nitrobenzamide
Uniqueness
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both the methoxy and methylsulfanyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-13-5-12-21-29(24,25)17-9-6-15(7-10-17)22-20(23)18-11-8-16(28-3)14-19(18)26-2/h6-11,14,21H,4-5,12-13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYFLNRUJQQMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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